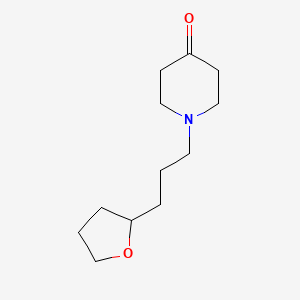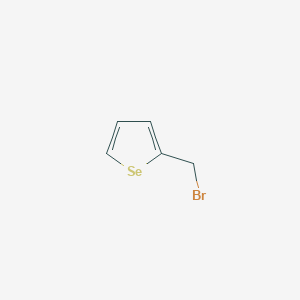
2-(Bromomethyl)selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)selenophene is an organoselenium compound featuring a selenophene ring substituted with a bromomethyl group at the 2-position. Selenophenes are selenium analogs of thiophenes, and they exhibit unique chemical properties due to the presence of selenium. The incorporation of selenium into heterocyclic compounds often imparts distinctive electronic and biological characteristics, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)selenophene typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and yields this compound with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)selenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse selenophene derivatives.
Oxidation Reactions: The selenophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in selenophene oxides.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), yielding methylselenophene.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether, THF), low temperatures.
Major Products:
- Substituted selenophenes (e.g., 2-(aminomethyl)selenophene, 2-(thiomethyl)selenophene).
- Selenophene oxides.
- Methylselenophene .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)selenophene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)selenophene: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)selenophene: Contains a methylthio group instead of bromomethyl.
2-(Bromomethyl)thiophene: The sulfur analog of 2-(Bromomethyl)selenophene.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinctive electronic and biological properties. Selenium’s ability to participate in redox reactions and form strong covalent bonds with biomolecules makes this compound a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C5H5BrSe |
|---|---|
Molekulargewicht |
223.97 g/mol |
IUPAC-Name |
2-(bromomethyl)selenophene |
InChI |
InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI-Schlüssel |
YBXIBMKZRPKPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


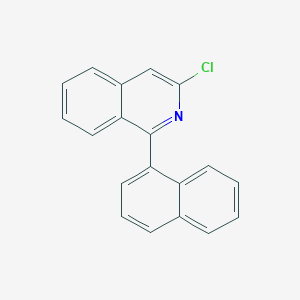

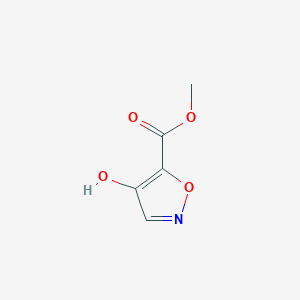


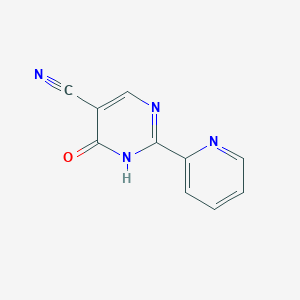
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)



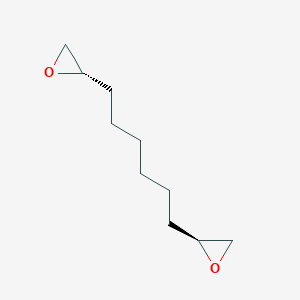
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
